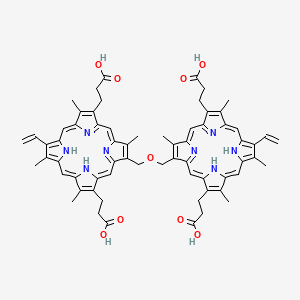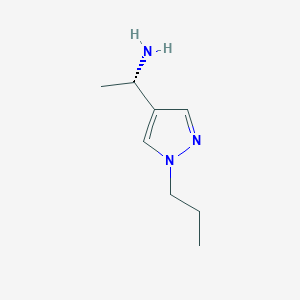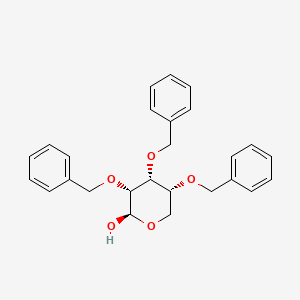
(2R,3R,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol is a complex organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by its three benzyloxy groups attached to the tetrahydropyran ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol typically involves the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring. One common method involves the use of benzyl chloride and a base to introduce the benzyloxy groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary to optimize the reaction conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding the corresponding alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups using reagents like halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halides like bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of tetrahydropyran-2-ol.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol is used as a building block for the synthesis of more complex molecules. Its benzyloxy groups provide sites for further functionalization, making it a versatile intermediate .
Biology
In biological research, this compound can be used to study the interactions of tetrahydropyran derivatives with biological molecules. Its structure allows for the exploration of binding affinities and mechanisms of action .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer effects .
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various production processes .
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The tetrahydropyran ring provides a rigid scaffold that can enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]-2-{[(2S,3R,4S,5R,6S)-4,5-bis(benzyloxy)]}
Uniqueness
(2R,3R,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol is unique due to its specific arrangement of benzyloxy groups and the tetrahydropyran ring. This configuration provides distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C26H28O5 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26-/m1/s1 |
InChI-Schlüssel |
HTSKDJMXBBFKKG-VEYUFSJPSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12967310.png)
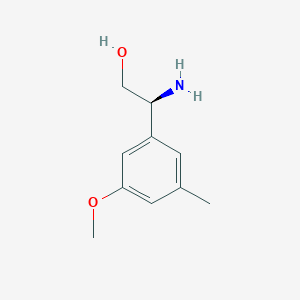
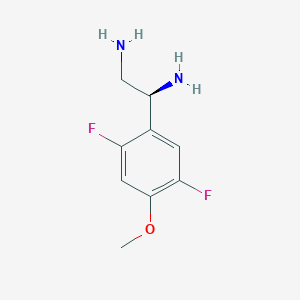
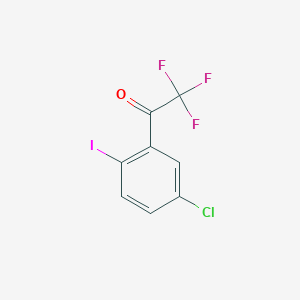

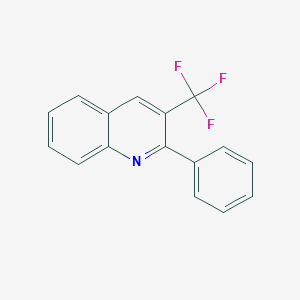
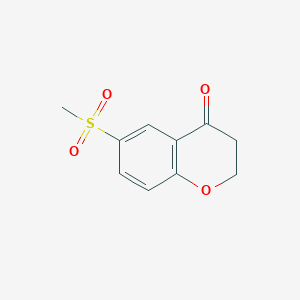
![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
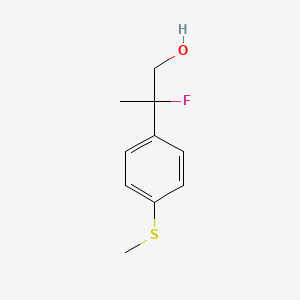
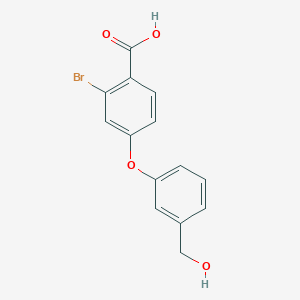
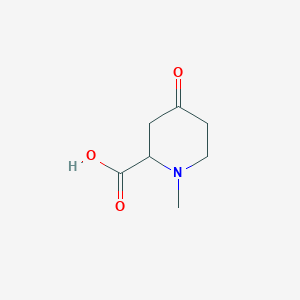
![Ethyl 2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12967384.png)
